2,4-Dichloro-5-(1H-imidazol-2-yl)pyridine
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Overview
Description
2,4-Dichloro-5-(1H-imidazol-2-yl)pyridine is a heterocyclic compound that contains both pyridine and imidazole rings. The presence of these rings makes it a versatile molecule with potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its two chlorine atoms at positions 2 and 4 on the pyridine ring and an imidazole group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(1H-imidazol-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloropyridine and imidazole derivatives.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. Common solvents include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts: Catalysts such as palladium or copper salts are often used to facilitate the coupling reactions between the pyridine and imidazole rings.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The imidazole ring can engage in coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
2,4-Dichloro-5-(1H-imidazol-2-yl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The compound’s effects are mediated through these interactions, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-(1H-imidazol-2-yl)benzene: Similar structure but with a benzene ring instead of pyridine.
2,4-Dichloro-5-(1H-imidazol-2-yl)thiazole: Contains a thiazole ring instead of pyridine.
2,4-Dichloro-5-(1H-imidazol-2-yl)quinoline: Features a quinoline ring in place of pyridine.
Uniqueness
2,4-Dichloro-5-(1H-imidazol-2-yl)pyridine is unique due to the combination of pyridine and imidazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H5Cl2N3 |
---|---|
Molecular Weight |
214.05 g/mol |
IUPAC Name |
2,4-dichloro-5-(1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C8H5Cl2N3/c9-6-3-7(10)13-4-5(6)8-11-1-2-12-8/h1-4H,(H,11,12) |
InChI Key |
MNWPLGTWCXIGSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C2=CN=C(C=C2Cl)Cl |
Origin of Product |
United States |
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